molecular formula C10H19N5O2S B2879411 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide CAS No. 920468-30-0

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide

Cat. No. B2879411
CAS RN: 920468-30-0
M. Wt: 273.36
InChI Key: OOKUFXARXZVPDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, such as N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide, can be approached in eco-friendly ways . These methods often involve the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, easy setup, and low cost . A solid-phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .


Chemical Reactions Analysis

Tetrazoles, like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide, can easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and is odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

Tetrazole derivatives, such as N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide, are pivotal in medicinal chemistry due to their structural similarity to carboxylic acids, which allows them to mimic the biological activity of natural substances . They are often used in drug design as bioisosteres for carboxylic acid groups, which can improve the pharmacokinetic properties of therapeutic agents.

Pharmaceutical Applications: Active Pharmaceutical Ingredients (APIs)

The tetrazole ring is a common motif in pharmaceuticals, particularly in antihypertensive drugs like losartan and valsartan . The compound could serve as a precursor or an intermediate in the synthesis of APIs, leveraging its tetrazole group for biological activity.

Click Chemistry: Bioconjugation

Click chemistry, a term for a variety of chemical reactions used to quickly and reliably join molecules together, often employs tetrazoles due to their reactivity . This compound could be used in bioconjugation applications to attach drugs to targeting molecules or to modify biomolecules for study.

Peptide Mimetics: Peptoid Synthesis

Peptoids are peptide mimetics where the side chains are attached to the nitrogen atom of the peptide backbone rather than the alpha carbon. The tetrazole-containing compound could be used to introduce tetrazole as a side chain in peptoids, which may confer unique biological properties or enhance stability .

Material Science: Metal Binding and Catalysis

Tetrazoles are known to form stable complexes with metals, which can be useful in material science for catalysis or the construction of metal-organic frameworks (MOFs) . The subject compound could be involved in the synthesis of such materials due to its potential to act as a ligand.

Environmental Science: Analytical Reagents

In environmental science, tetrazole derivatives can be used as analytical reagents. Their ability to form complexes with various metals can be exploited in the detection and quantification of metal ions in environmental samples .

Agricultural Chemistry: Pesticide Development

The reactivity of tetrazoles also extends to applications in agricultural chemistry, where they can be used in the development of pesticides. Their structural versatility allows for the creation of compounds that can interact with biological targets in pests .

Biochemistry: DNA Synthesis

Dilute solutions of tetrazoles are used in the synthesis of DNA, where they act as catalysts for the formation of phosphodiester bonds during the automated synthesis of oligonucleotides . This compound could potentially be used in similar biochemical applications.

Safety And Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O2S/c1-2-18(16,17)11-8-10-12-13-14-15(10)9-6-4-3-5-7-9/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUFXARXZVPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide

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